2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid typically involves the reaction of 4-(1,3-dithian-2-yl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or thioether.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a selective estrogen receptor modulator (SERM), which can influence estrogen receptor signaling pathways.
Medicine: Explored for its potential therapeutic applications in hormone-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid involves its interaction with estrogen receptors. As a selective estrogen receptor modulator (SERM), it can bind to estrogen receptors and modulate their activity. This modulation can result in either agonistic or antagonistic effects, depending on the tissue and the specific receptor subtype involved. The molecular targets and pathways involved include the estrogen receptor signaling pathways, which play a crucial role in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Raloxifene: A SERM used in the prevention and treatment of osteoporosis in postmenopausal women.
Clomiphene: A SERM used in the treatment of infertility.
Uniqueness
2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid is unique due to its specific chemical structure, which includes a dithiane moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other SERMs
Properties
IUPAC Name |
2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S2/c13-11(14)8-15-10-4-2-9(3-5-10)12-16-6-1-7-17-12/h2-5,12H,1,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAXIUHFGMUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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